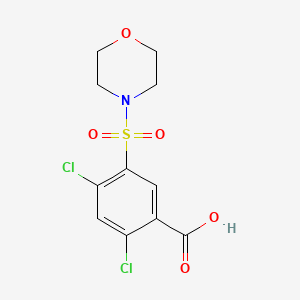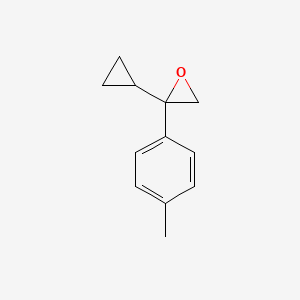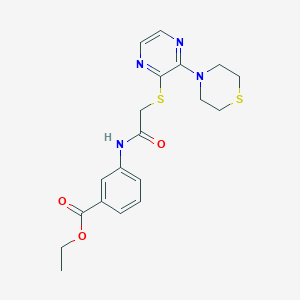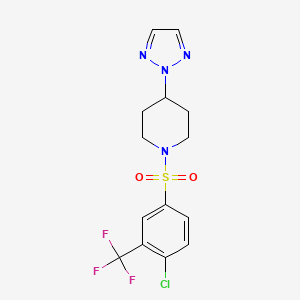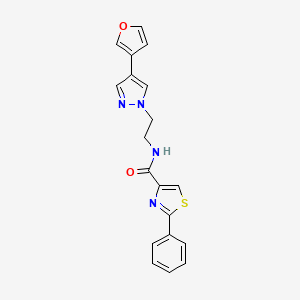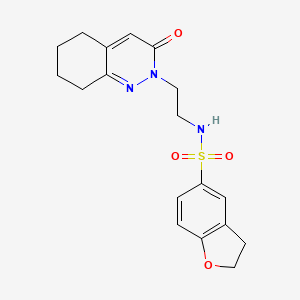
2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a trifluoromethylbenzyl group. These groups are common in many pharmaceutical and agrochemical compounds due to their distinctive physical-chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the pyridine structure. These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
One study focused on the synthesis and evaluation of a series of compounds including 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides for their antimicrobial properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds bearing a maximum number of fluorine atoms showed high potency against both bacterial and fungal strains, suggesting the role of fluorine in enhancing antimicrobial activity (Parikh & Joshi, 2014).
Antimicrobial and Hemolytic Activity
Another research effort synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. The study found that these compounds exhibited variable antimicrobial effectiveness against selected microbial species, with specific compounds demonstrating significant activity. This suggests the potential of these derivatives for further exploration as antimicrobial agents (Gul et al., 2017).
Anticonvulsant Evaluation
Furthermore, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant properties. The study discovered that certain derivatives demonstrated significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in the treatment of seizure disorders (Nath et al., 2021).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and assessed for their Src kinase inhibitory and anticancer activities. These compounds, through their action on the Src substrate binding site, exhibited potential as anticancer agents, providing a foundation for further development in cancer therapy (Fallah-Tafti et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O2/c19-14-6-2-4-12(8-14)17-25-24-16(27-17)9-15(26)23-10-11-3-1-5-13(7-11)18(20,21)22/h1-8H,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHFATFUDMPSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

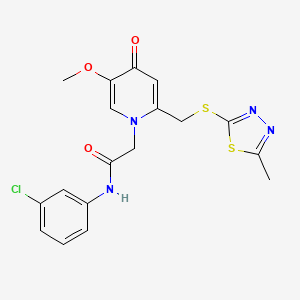

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)
![(aR)-2,6-Diphenyl-4-(trifluoromethylsulfonylamino)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B2681822.png)
![4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2681823.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2681825.png)
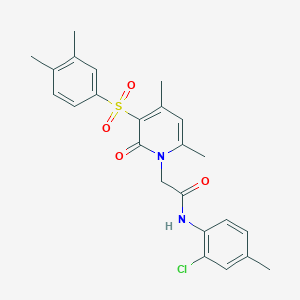
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)
